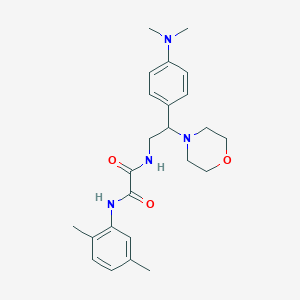
N1-(2-(4-(二甲氨基)苯基)-2-吗啉代乙基)-N2-(2,5-二甲基苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已被评估其抗癌特性。具体而言,它使用抗增殖测定法在 HCT116 结肠癌细胞中进行了测试。 在合成的衍生物中,化合物 5d 表现出有希望的抗癌活性,可以作为未来结构优化的先导化合物 .
- 该化合物已被评估其抗菌潜力。在该系列衍生物中,化合物 5j 对大肠杆菌表现出最大的抑制作用。 这一发现突出了其作为抗菌剂的潜力 .
- N-(2,4-二甲基苯基)甲酰胺,一种相关化合物,在科学研究中被广泛用作有机合成中的溶剂、反应介质和试剂。 它在聚合物合成中是必不可少的,例如聚甲基丙烯酸甲酯 (PMMA)、聚氯乙烯 (PVC) 和聚对苯二甲酸乙二醇酯 (PET) .
- 该化合物中存在的稳定且极性的酰胺官能团对有机分子具有重要意义。 它天然存在于肽和蛋白质等材料中,也存在于活性药物产品或前药中 .
- 哌嗪,该化合物中的一种刺激性杂环部分,增强了与大分子之间的正相互作用。 取代苯甲酰胺哌嗪衍生物已显示出强激动活性,与取代苯甲酰胺哌嗪衍生物相比,取代乙酰胺哌嗪衍生物表现出更好的多巴胺 D4 受体激动活性 .
- 一系列结构与该化合物相关的 4-((二甲氨基)苯基)吡咯烷-2-酮已被合成并测试了其对三阴性乳腺癌和胰腺癌细胞系的抗肿瘤活性。 这些衍生物已被评估其对细胞活力、集落形成、细胞迁移和细胞球体活性影响 .
抗癌潜力
抗菌活性
有机合成中的溶剂和试剂
生物活性部分
哌嗪相互作用
抗肿瘤活性
生物活性
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique molecular structure, characterized by the presence of a dimethylamino group and a morpholinoethyl moiety, suggests potential biological activity that warrants detailed exploration.
Molecular Characteristics
- Molecular Formula : C22H27N5O5
- Molecular Weight : 441.5 g/mol
- CAS Number : 900006-12-4
The compound's structure allows for diverse interactions with biological targets, which may include enzymes and receptors involved in various physiological processes.
Biological Activity Overview
Preliminary studies indicate that N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide may exhibit significant pharmacological properties:
- Anticancer Activity : Research has suggested that compounds with similar structural features can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. Investigations into its mechanism of action are ongoing.
- Antiviral Properties : There is emerging evidence that this class of compounds may interfere with viral replication processes, potentially offering therapeutic avenues for viral infections.
- Neuropharmacological Effects : Given the presence of the dimethylamino group, which is often associated with neuroactive compounds, there is potential for anticonvulsant or anxiolytic effects. Studies on related compounds have shown promising results in animal models for seizure disorders.
Case Studies and Experimental Data
-
Anticancer Studies :
- A study conducted on structurally similar oxalamides demonstrated their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that the compound may share similar pathways, warranting further investigation into its efficacy against specific cancer types.
-
Antiviral Screening :
- In vitro assays have shown that oxalamide derivatives can inhibit viral replication in cell cultures. While specific data on this compound is limited, it aligns with the observed activities of other compounds in this class.
-
Neuropharmacological Assessment :
- Compounds featuring morpholino groups have been evaluated for their ability to cross the blood-brain barrier and exhibit anticonvulsant activity. Preliminary tests indicate that modifications to the oxalamide structure can enhance lipophilicity and bioavailability, potentially increasing therapeutic effectiveness.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNBTRTILWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














